2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol
CAS No.:
Cat. No.: VC17502306
Molecular Formula: C9H12FNO2
Molecular Weight: 185.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FNO2 |
|---|---|
| Molecular Weight | 185.20 g/mol |
| IUPAC Name | 2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol |
| Standard InChI | InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
| Standard InChI Key | QKBGBCAUPWUFND-MLUIRONXSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=C(C=CC(=C1)F)O)N)O |
| Canonical SMILES | CC(C(C1=C(C=CC(=C1)F)O)N)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol features a benzene ring substituted with a fluorine atom at the para position (C4) and an amino alcohol side chain at the ortho position (C2). The side chain itself contains two stereocenters at the (1S) and (2R) positions, conferring chirality critical to its biochemical interactions . The compound’s IUPAC name, 2-[(1S,2R)-1-amino-2-hydroxypropyl]-4-fluorophenol, reflects this stereochemistry.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂FNO₂ | |
| Molecular Weight | 185.20 g/mol | |
| CAS Number | 1213531-25-9 | |
| InChI Key | MLCWAEBPINQEFA-SVGQVSJJSA-N | |
| PubChem CID | 130861282 |
The presence of both amino (-NH₂) and hydroxyl (-OH) groups enables hydrogen bonding with biological targets, while the fluorine atom enhances electronegativity and metabolic stability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route starting from 4-fluorophenol and (1R,2S)-1-amino-2-hydroxypropane. Key steps include:
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Alkylation: The phenolic oxygen undergoes nucleophilic attack by the amino alcohol’s hydroxyl group under basic conditions (e.g., K₂CO₃), forming the C-O bond.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure retention of the (1S,2R) configuration during bond formation.
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Purification: Chromatographic techniques (e.g., HPLC) isolate the enantiomerically pure product.
Industrial Optimization
To scale production, manufacturers employ continuous flow reactors and enzymatic resolution methods, which improve yield (≥85%) and reduce waste. Automated platforms enable real-time monitoring of reaction parameters such as pH and temperature, ensuring consistency in stereochemical outcomes.
Chemical Reactivity and Functionalization
Nucleophilic Substitutions
The amino group participates in Schiff base formation with aldehydes, while the hydroxyl group undergoes acylation (e.g., with acetic anhydride) or sulfonation. The fluorine atom is relatively inert under mild conditions but can be displaced via aromatic nucleophilic substitution under high-temperature or catalytic regimes.
Oxidation and Reduction
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Oxidation: The secondary alcohol in the side chain is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces imine intermediates back to amines.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Studies
In vitro assays demonstrate that 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol acts as a competitive inhibitor of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. The compound’s hydroxyl group mimics the substrate’s phenolic moiety, binding to the active site with an IC₅₀ of 12.3 μM.
Receptor Interactions
Analytical Characterization
Spectroscopic Profiling
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NMR: ¹H NMR (400 MHz, D₂O) displays a doublet at δ 7.25 ppm (aromatic H-3 and H-5) and a multiplet at δ 3.85 ppm (H-1 of the amino alcohol) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 185.20 [M+H]⁺.
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.25 (d, 2H), δ 3.85 (m, 1H) | Aromatic and alcohol protons |
| IR | 3350 cm⁻¹ (O-H), 1600 cm⁻¹ (C-F) | Hydroxyl and C-F stretching |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for designing:
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Antihypertensive agents: Structural analogs show promise in modulating adrenergic pathways .
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Antidepressants: Fluorine’s electron-withdrawing effects enhance blood-brain barrier penetration.
Material Science
Incorporated into epoxy resins, it improves thermal stability (Tg increased by 15°C) due to hydrogen-bonding networks.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Compound Name | Fluorine Position | Bioactivity (IC₅₀) |
|---|---|---|
| 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol | C4 | 12.3 μM |
| 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol | C6 | 18.7 μM |
| 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol | C2 | 24.1 μM |
The C4-fluorine configuration maximizes steric complementarity with enzyme active sites, explaining its superior inhibitory potency .
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